Product packaging for 7-Propoxyquinolin-3-amine(Cat. No.:)

7-Propoxyquinolin-3-amine

Cat. No.: B11897987
M. Wt: 202.25 g/mol
InChI Key: ZUTZWNZPOLENOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. unipa.it This scaffold is considered a "privileged structure" because its derivatives have been found to exhibit a vast array of biological activities and are core components of numerous approved therapeutic agents. unipa.itnih.govwikipedia.org The versatility of the quinoline ring allows for chemical modifications at various positions, leading to a diverse range of pharmacological profiles. researchgate.net

Historically and currently, quinoline derivatives are prominent in drug discovery and development. Notable examples of drugs featuring this scaffold include the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent lenvatinib (B1674733). tandfonline.comvulcanchem.com The broad spectrum of activities associated with quinoline-based molecules includes anticancer, antimalarial, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govtandfonline.com Beyond medicine, these derivatives also find applications as ligands, sensors, and agrochemical materials. tandfonline.com The sustained interest in this class of compounds stems from their proven therapeutic value and the potential to develop new agents with improved efficacy and selectivity. nih.gov

Historical and Current Significance of the 7-Propoxyquinolin-3-amine Structural Motif

The specific structural motif of this compound, which features a propoxy group at the 7-position and an amine group at the 3-position, is of current significance primarily in the field of oncology research, particularly in the development of kinase inhibitors. vulcanchem.com While detailed historical accounts of this specific molecule are not extensively documented, its importance is derived from structure-activity relationship (SAR) studies of related quinoline-based kinase inhibitors.

Receptor tyrosine kinases (RTKs) such as the vascular endothelial growth factor receptor (VEGFR) and c-Met are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. unipa.itmdpi.comnews-medical.net The 7-alkoxy substitution on the quinoline ring is a key feature in several potent inhibitors of these kinases. mdpi.commdpi.com This substitution pattern is often found in compounds designed to occupy the ATP-binding site of the kinase domain. mdpi.comresearchgate.net The propoxy group in this compound confers a degree of lipophilicity, which can influence the compound's solubility and ability to interact with hydrophobic pockets within the target protein. vulcanchem.com The amine group at the 3-position is also critical, as it can participate in hydrogen bonding interactions, which are essential for anchoring the inhibitor to the kinase's hinge region. vulcanchem.comresearchgate.net

The current significance of this compound is highlighted by its identification as a candidate for screening against key oncogenic kinases, including c-Met, VEGFR2, and anaplastic lymphoma kinase (ALK). vulcanchem.com This positions the molecule as a valuable scaffold for the discovery of new targeted cancer therapies.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1365942-12-6
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol

| Structural Features | Quinoline core, 7-propoxy group, 3-amine group |

Data sourced from chemical supplier information. vulcanchem.com

Research Rationale and Scope for Comprehensive Investigation of this compound

The primary rationale for the comprehensive investigation of this compound is its potential as a selective and potent protein kinase inhibitor. news-medical.netwikipedia.org Protein kinases are a class of enzymes that play a central role in cell signaling pathways controlling proliferation, survival, and angiogenesis; their aberrant activity is a common driver of tumor growth and metastasis. news-medical.net Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. wikipedia.org

The research focus on quinoline derivatives is driven by their proven success as scaffolds for kinase inhibitors like lenvatinib and cabozantinib, which target VEGFR and c-Met, respectively. researchgate.nettandfonline.commdpi.com The specific substitution pattern of this compound is rationally designed based on established SAR principles for kinase inhibition. The 7-alkoxy group is known to contribute to binding and selectivity, while the 3-amino group can form crucial hydrogen bonds within the ATP-binding pocket of the kinase. vulcanchem.comresearchgate.net

The scope of a comprehensive investigation into this compound includes:

Chemical Synthesis: Development and optimization of synthetic routes to produce the molecule and its analogues for further study. vulcanchem.com

Biological Evaluation: In vitro screening against a panel of protein kinases (especially VEGFR2, c-Met, and ALK) to determine inhibitory potency and selectivity. vulcanchem.com This is often followed by cell-based assays to assess the compound's anti-proliferative activity against various cancer cell lines. tandfonline.com

Computational Modeling: The use of molecular docking to predict and rationalize the binding mode of the compound with its target kinases, guiding further structural modifications. tandfonline.com

Pharmacokinetic Profiling: Preliminary assessment of absorption, distribution, metabolism, and excretion (ADME) properties to evaluate the compound's drug-like potential. vulcanchem.com

Overview of Research Methodologies Applied to this compound

The study of this compound and related compounds employs a multidisciplinary approach integrating synthetic chemistry, molecular biology, and computational science.

Synthesis and Characterization: The synthesis of substituted quinolines like this compound typically involves multi-step procedures. The quinoline core can be constructed using classic methods like the Friedländer or Skraup synthesis. vulcanchem.com The subsequent introduction of the functional groups is key. The 7-propoxy group may be installed via nucleophilic aromatic substitution or an Ullmann coupling reaction, while the 3-amino group can be introduced through methods such as reductive amination or Buchwald-Hartwig amination. vulcanchem.com Following synthesis, the compound's structure and purity are confirmed using standard analytical techniques.

Table 2: Common Analytical Methods for Characterization

Methodology Purpose
Nuclear Magnetic Resonance (NMR) Elucidates the carbon-hydrogen framework and confirms the precise location of substituents. mdpi.commdpi.com
Mass Spectrometry (MS) Determines the molecular weight and elemental composition. mdpi.com
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., N-H, C-O). derpharmachemica.com

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound. |

Biological and Computational Evaluation: The biological activity is primarily assessed through in vitro assays. Enzyme inhibition assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays, are used to quantify the compound's inhibitory concentration (IC₅₀) against specific kinases. tandfonline.comvulcanchem.com To determine the effect on cancer cells, anti-proliferative assays (e.g., MTT assay) are conducted on various human cancer cell lines. tandfonline.comderpharmachemica.com

Computational docking studies are a vital part of the research methodology. These simulations place the ligand (this compound) into a 3D model of the target kinase's binding site (e.g., PDB ID: 3LQ8 for c-Met) to predict binding conformations and key interactions, such as hydrogen bonds and hydrophobic contacts, which helps in understanding the structural basis of its activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B11897987 7-Propoxyquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-propoxyquinolin-3-amine

InChI

InChI=1S/C12H14N2O/c1-2-5-15-11-4-3-9-6-10(13)8-14-12(9)7-11/h3-4,6-8H,2,5,13H2,1H3

InChI Key

ZUTZWNZPOLENOR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=NC=C(C=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Propoxyquinolin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 7-Propoxyquinolin-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the quinoline (B57606) core and the introduction of the propoxy and amine functionalities.

A key disconnection strategy involves breaking the bonds of the heterocyclic quinoline ring system. youtube.com This can lead to precursors that can be cyclized through established methods like the Friedländer or Skraup synthesis. vulcanchem.com Another strategic disconnection is at the ether linkage of the propoxy group. This suggests a nucleophilic substitution or an Ullmann-type coupling reaction to attach the propoxy chain to a quinoline precursor. vulcanchem.com

The final key disconnection is at the C-N bond of the amine group. This points towards synthetic routes such as reductive amination of a corresponding ketone or a nucleophilic aromatic substitution (SNAr) reaction where an amine attacks an activated quinoline ring. youtube.comderpharmachemica.com

A plausible retrosynthetic pathway is outlined below:

Generated mermaid

Conventional and Novel Synthetic Routes to this compound

The synthesis of this compound can be achieved through various routes, ranging from traditional multi-step sequences to more streamlined one-pot reactions.

Multi-Step Synthesis from Precursor Molecules

Multi-step synthesis involves a sequence of reactions where the product of one step becomes the starting material for the next. udel.edu A common approach for this compound would likely begin with the construction of the quinoline core. For instance, a substituted aniline (B41778) could react with a β-ketoester in a Combes quinoline synthesis or a similar cyclization reaction.

Following the formation of a suitable quinoline precursor, such as a 7-hydroxyquinoline (B1418103) derivative, the propoxy group can be introduced. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and then reacted with a propyl halide.

The final step is the introduction of the amine group at the 3-position. If a 7-propoxyquinolin-3-one intermediate is synthesized, it can undergo reductive amination. This process involves the reaction of the ketone with an amine source, like ammonia, to form an imine, which is then reduced in situ to the desired amine. derpharmachemica.com

Step Reaction Type Reactants Product
1Quinoline Synthesis (e.g., Combes)Substituted Aniline, β-ketoester7-Hydroxyquinolin-3-one
2Williamson Ether Synthesis7-Hydroxyquinolin-3-one, Propyl halide, Base7-Propoxyquinolin-3-one
3Reductive Amination7-Propoxyquinolin-3-one, Ammonia, Reducing AgentThis compound

One-Pot and Cascade Reaction Approaches

One-pot syntheses offer significant advantages by combining multiple reaction steps in a single reaction vessel, which can save time, resources, and reduce waste. csic.es A potential one-pot approach for this compound could involve the simultaneous formation of the quinoline ring and introduction of the functional groups. For example, a carefully designed set of starting materials could be subjected to a sequence of catalytic reactions within the same pot to yield the final product. rsc.org

Cascade reactions, where a single event triggers a series of subsequent transformations, could also be employed. While specific cascade reactions for this compound are not widely reported, the principles of cascade design could be applied to create highly efficient synthetic routes.

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and costs. whiterose.ac.uk For the synthesis of this compound, several parameters can be fine-tuned.

In a multi-step synthesis, the choice of solvent, temperature, and catalyst for each step is critical. For instance, in the Williamson ether synthesis, a polar aprotic solvent is often preferred. The choice of base can also influence the reaction rate and the formation of byproducts.

For the reductive amination step, the selection of the reducing agent is important. While strong reducing agents like lithium aluminum hydride can be effective, milder reagents such as sodium borohydride (B1222165) or sodium cyanoborohydride are often used to avoid the reduction of other functional groups. derpharmachemica.com The use of ultrasound irradiation has also been shown to accelerate reductive amination reactions. derpharmachemica.com

Modern techniques like Design of Experiments (DoE) can be systematically used to explore the effects of multiple variables (e.g., temperature, catalyst loading, reactant ratios) on the reaction outcome, allowing for the identification of optimal conditions more efficiently than traditional one-factor-at-a-time (OFAT) methods. whiterose.ac.ukmdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound.

Atom Economy and E-Factor Evaluation

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org The formula for calculating percent atom economy is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of all Reactants) x 100 acs.org

The E-Factor is defined as the total mass of waste produced divided by the mass of the desired product. chembam.com

E-Factor = Total Mass of Waste / Mass of Product

A lower E-Factor signifies a greener process with less waste generation. youtube.com The ideal E-Factor is 0.

By analyzing the synthetic routes to this compound through the lens of these metrics, chemists can identify areas for improvement. For example, choosing reactions with high atom economy, such as addition reactions over substitution reactions where parts of the reactants are lost as byproducts, can significantly improve the green credentials of the synthesis. acs.org Similarly, minimizing the use of solvents and purification agents will lead to a lower E-Factor. rasayanjournal.co.in The selection of catalytic reagents over stoichiometric ones is another core principle of green chemistry that enhances atom economy and reduces waste. acs.orgresearchgate.net

Metric Definition Ideal Value Significance for Green Chemistry
Atom Economy The measure of the conversion efficiency of a chemical process in terms of all atoms involved and the desired products produced. chembam.com100% rsc.orgMaximizes the incorporation of reactant atoms into the final product, minimizing waste. acs.org
E-Factor The ratio of the mass of waste generated to the mass of the desired product. chembam.com0A lower value indicates less waste production and a more environmentally friendly process. youtube.com

Utilization of Sustainable Solvents and Catalysts

The synthesis of quinoline derivatives, a class to which this compound belongs, is increasingly benefiting from the adoption of green chemistry principles. researchgate.netbenthamdirect.com These modern strategies prioritize the reduction of waste, energy consumption, and the use of hazardous substances. benthamdirect.com

Traditional synthesis methods for the quinoline core, such as the Skraup and Friedländer syntheses, are being adapted to incorporate more environmentally friendly components. vulcanchem.comijpsjournal.com Research into the broader class of quinoline compounds has demonstrated the efficacy of various green catalysts. These include organocatalysts and readily available, less toxic metal catalysts like iron(III) chloride, which offer advantages such as mild reaction conditions, low cost, and insensitivity to moisture and oxygen. rsc.orgtandfonline.com For instance, the use of FeCl3·6H2O has been reported as an efficient and environmentally benign catalyst for producing quinoline derivatives, offering benefits like shorter reaction times and easier workup procedures. tandfonline.com

The choice of solvent is another critical aspect of sustainable synthesis. Greener solvents such as ethanol, water, and even solvent-free conditions, often facilitated by microwave irradiation, are being employed to synthesize quinoline analogs. researchgate.netbenthamdirect.compreprints.org These approaches not only minimize environmental impact but can also lead to high yields and simplified purification processes. benthamdirect.com

Table 1: Examples of Green Catalysts in Quinoline Synthesis

Catalyst Type Specific Example Advantages Source
Brønsted Acid p-Toluenesulfonic acid (p-TSA) Effective for various analogs researchgate.net
Metal Catalyst Iron(III) Chloride (FeCl₃) Cost-effective, sustainable alternative to other transition metals rsc.orgtandfonline.com
Organocatalyst Various Low toxicity, easy accessibility, insensitivity to moisture/oxygen rsc.org

Development of Eco-Friendly Purification Techniques

Advances in green chemistry extend beyond the reaction vessel to the purification of the final product. For aminoquinoline derivatives, sustainable purification methods are being developed to replace traditional, solvent-intensive techniques like column chromatography.

One notable eco-friendly approach is the use of microwave-assisted, solvent-free synthesis, which can yield products of high purity that require only simple washing for purification. preprints.orgmdpi.com This eliminates the need for large volumes of organic solvents typically used in chromatographic separation. Another strategy involves designing reactions where the workup is non-extractive, making the entire process more affordable and scalable. tandfonline.com The use of recyclable catalysts also contributes to a greener process by simplifying purification and reducing waste. benthamdirect.com

Stereoselective Synthesis of Chiral Analogs of this compound (If Applicable)

For related compounds, stereoselective methods have been developed. For example, the synthesis of chiral propellanamines involves key steps like diastereoselective reduction and stereospecific substitutions (e.g., Mitsunobu inversion, SN2 reactions) to control the stereochemistry at chiral centers. nih.gov Similarly, engineered C-N lyases are used in biocatalysis for the stereoselective synthesis of N-functionalized α-amino acids, demonstrating an enzymatic approach to creating chiral amines. nih.gov These established methodologies for creating chiral amines could potentially be adapted to synthesize chiral analogs of this compound, for instance, by introducing a chiral center on the propoxy chain or through asymmetric reactions on the quinoline core.

Functionalization and Derivatization of this compound

The this compound molecule offers three distinct regions for chemical modification: the propoxy moiety, the quinoline ring, and the amine group. This allows for the synthesis of a diverse library of derivatives.

Modification of the Propoxy Moiety

The propoxy group at the C-7 position can be modified or replaced to alter the molecule's properties. Structure-activity relationship (SAR) studies on analogous 4-quinoline carboxylic acids have shown that replacing a propoxy group with other ethers (e.g., methyl, ethyl, butyl) or with different functional groups (e.g., fluorine, bromine, trifluoromethoxy) can significantly impact biological activity. nih.gov The alkoxy group itself can be introduced through methods like nucleophilic substitution or Ullmann coupling. vulcanchem.com Modifications could include changing the length of the alkyl chain, introducing unsaturation, or adding other functional groups to the chain. For instance, reactions involving 6-(3-aminopropoxy)quinoline (B13195131) show the reactivity of a similar propoxy chain attached to a quinoline core. ambeed.com

Transformations of the Quinoline Ring System

The quinoline ring is an aromatic heterocyclic system that can undergo various chemical reactions. orientjchem.org Functionalization can be achieved through metal-catalyzed cross-coupling and C-H bond activation reactions. rsc.org These advanced techniques allow for the introduction of a wide array of substituents onto the ring. For example, palladium-catalyzed reactions are used to assemble functionalized 2-substituted quinoline derivatives. mdpi.com

Electron-donating groups (like the propoxy and amine groups on the title compound) and electron-withdrawing groups can be added to the quinoline scaffold to enhance electronic properties and receptor-binding affinities. researchgate.net The nitrogen atom in the quinoline ring can also participate in reactions such as protonation, alkylation, and acylation. orientjchem.org

Chemical Modifications at the Amine Group

The primary amine group at the C-3 position is a versatile functional handle for derivatization. nih.gov It can readily undergo a variety of reactions common to primary amines. These include:

Alkylation: Introducing alkyl groups to form secondary or tertiary amines. youtube.com

Acylation: Reacting with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. vulcanchem.comyoutube.com

Derivatization for Analysis: The amine group can be reacted with specific reagents, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, to form chromophoric or fluorescent derivatives, which aids in their detection and quantification. nih.govnih.gov

These modifications allow for the fine-tuning of the molecule's physicochemical properties and the exploration of its chemical space for various applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Propoxyquinolin 3 Amine Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the core ring structure. rsc.org SAR studies are crucial in identifying which parts of the molecule are essential for its function and how modifications can enhance its desired effects.

Positional Scanning of the Quinoline Core

The placement of substituents on the quinoline ring is a critical determinant of biological activity. Shifting the propoxy and amine groups to different positions on the quinoline scaffold can dramatically alter a compound's interaction with biological targets. For instance, research on various quinoline derivatives has shown that the position of an alkoxy group can significantly influence activity. While direct SAR data for moving the propoxy group from the 7-position in 7-propoxyquinolin-3-amine is not extensively published in readily available literature, general principles from related quinoline analogs suggest that such a change would likely have a profound impact. For example, in other quinoline series, moving a substituent from one position to another can result in a complete loss or a significant gain of activity, depending on the specific biological target. mdpi.com

Similarly, the position of the amino group is vital. The 3-amino substitution pattern, as seen in this compound, is a common feature in many biologically active quinolines. Studies on other quinoline derivatives have demonstrated that the location of an amino or substituted amino group is crucial for activity, with even a single position shift leading to a significant change in biological effect. doi.org For example, moving an amino group from the 4-position to another position on the quinoline ring has been shown to have a substantial impact on the inhibitory activity against certain enzymes. arabjchem.org

Table 1: Hypothetical Impact of Positional Isomerism on Biological Activity

This table illustrates the potential effects of altering substituent positions on the quinoline core, based on general SAR principles for quinoline derivatives.

CompoundPropoxy Group PositionAmine Group PositionExpected Relative Biological Activity
This compound 73Baseline
6-Propoxyquinolin-3-amine63Potentially Altered
8-Propoxyquinolin-3-amine83Potentially Altered
7-Propoxyquinolin-2-amine72Potentially Altered
7-Propoxyquinolin-4-amine74Potentially Altered

Variation of Alkyl Chain Lengths in the Propoxy Group

The length of the alkyl chain in the alkoxy group at the 7-position is a key modulator of biological activity. In many quinoline-based compounds, increasing the alkyl chain length can lead to enhanced biological effects, often up to an optimal length, after which activity may plateau or decrease. mdpi.com This is frequently attributed to improved hydrophobic interactions with the target protein. For instance, studies on other 7-alkoxyquinolines have shown that extending the alkyl chain from a methoxy (B1213986) to a propoxy or even longer chains can significantly impact activity. ontosight.ai

The propoxy group in this compound represents a balance between lipophilicity and size. Altering this to a methoxy or ethoxy group would decrease lipophilicity, which could weaken binding to a hydrophobic pocket in a target protein. Conversely, extending the chain to a butoxy or pentoxy group would increase lipophilicity, which might enhance binding, but could also lead to issues with solubility or off-target effects. researchgate.net Research on some quinoline derivatives has indicated that longer alkyl chains, such as pentyl or octyl, can increase biological activity. mdpi.com

Table 2: Influence of 7-Alkoxy Chain Length on Biological Activity

This table shows the expected trend in biological activity based on varying the alkyl chain length of the 7-alkoxy group, drawing from general findings in quinoline research.

Compound7-Alkoxy GroupRelative LipophilicityExpected Impact on Biological Activity
7-Methoxyquinolin-3-amineMethoxyLowPotentially Lower
7-Ethoxyquinolin-3-amineEthoxyModerateIntermediate
This compound PropoxyModerate-HighBaseline
7-Butoxyquinolin-3-amineButoxyHighPotentially Higher
7-Pentoxyquinolin-3-aminePentoxyVery HighPotentially Higher, with risk of decreased solubility

Amino Group Substitutions and Their Impact

The primary amino group at the 3-position is a key site for modification to explore its role in molecular interactions. This group can act as a hydrogen bond donor, and its basicity can be important for forming salt bridges with acidic residues in a biological target. mdpi.com Substituting one or both hydrogens of the amino group with alkyl or aryl groups can have a significant impact on activity.

For example, mono- or di-alkylation of the amino group would increase steric bulk and lipophilicity, which could either enhance or disrupt binding depending on the topology of the binding site. Acylation of the amino group to form an amide would neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen), which could lead to a different set of interactions with the target. Studies on related quinoline structures have shown that such modifications to an amino substituent can profoundly alter biological activity. bohrium.com

Physicochemical Property Modulations for Research Applications

The physicochemical properties of a compound, such as its solubility, lipophilicity, and polarity, are critical for its utility in research. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is important even for in vitro research tools.

Lipophilicity and Polarity Adjustments

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's preference for a nonpolar environment over a polar one. Polarity is related to the presence of polar functional groups and is often quantified by the polar surface area (PSA). For this compound analogs, these properties can be fine-tuned through structural modifications.

As discussed in section 3.1.2, increasing the length of the alkyl chain of the 7-alkoxy group will increase lipophilicity and decrease polarity. nih.gov Conversely, introducing polar groups, for example, by hydroxylating the propoxy chain (e.g., to a 3-hydroxypropoxy group), would decrease lipophilicity and increase polarity. Modifications to the 3-amino group also affect these properties. Converting the amine to an amide, for instance, would generally decrease lipophilicity. These adjustments are crucial for optimizing a compound for a specific research application, for example, to ensure sufficient solubility in aqueous buffers for biological assays or to modulate cell permeability. nih.gov

Table 3: Predicted Physicochemical Properties of this compound Analogs

This table provides an estimation of how structural modifications would affect the lipophilicity (cLogP) and polar surface area (PSA).

CompoundModification from this compoundExpected cLogP ChangeExpected PSA Change
7-Methoxyquinolin-3-amineShorter alkoxy chainDecreaseMinimal
7-Pentoxyquinolin-3-amineLonger alkoxy chainIncreaseMinimal
7-(3-Hydroxypropoxy)quinolin-3-amineHydroxylated alkoxy chainDecreaseIncrease
N-Acetyl-7-propoxyquinolin-3-amineAcylated amino groupIncreaseMinimal
7-Propoxyquinolin-3-carboxylic acidAmine replaced with carboxylic acidDecreaseIncrease

Hydrogen Bonding Network Analysis

The this compound scaffold contains key functional groups capable of participating in hydrogen bonds. The primary amine group (-NH₂) at the 3-position of the quinoline ring is a potent hydrogen bond donor. The two hydrogen atoms on the nitrogen can form directional interactions with hydrogen bond acceptors, such as the carbonyl oxygen atoms of an enzyme's peptide backbone or the side chains of specific amino acids like aspartate, glutamate, or asparagine.

Furthermore, the quinoline ring system itself contains a nitrogen atom at position 1, which can act as a hydrogen bond acceptor. The lone pair of electrons on this nitrogen can interact with hydrogen bond donors from the biological target. Similarly, the oxygen atom of the propoxy group at the 7-position possesses lone pairs of electrons and can also function as a hydrogen bond acceptor.

The interplay of these hydrogen bond donors and acceptors creates a specific interaction fingerprint for each analog. The geometry of these bonds, including bond lengths and angles, dictates the stability of the ligand-target complex. Computational studies and X-ray crystallography of related quinoline derivatives in complex with their targets have provided insights into these critical interactions.

For instance, in studies of analogous inhibitor-enzyme complexes, the amino group on the quinoline ring has been observed to form crucial hydrogen bonds that anchor the inhibitor in the active site. Modifications to this group, such as acylation or substitution, which alter its hydrogen bonding capacity, often lead to a significant decrease in biological activity, underscoring the importance of this interaction.

The propoxy group, while primarily contributing to hydrophobic interactions, can also orient the molecule within a binding pocket through hydrogen bonding with nearby residues. The flexibility of the propoxy chain allows it to adopt various conformations to optimize this interaction.

To quantitatively assess the hydrogen bonding network, parameters such as the distance between the donor and acceptor atoms and the angle of the hydrogen bond are crucial. Ideal hydrogen bonds typically have a donor-acceptor distance of approximately 2.7 to 3.3 Å and an angle close to 180°.

The following table summarizes the potential hydrogen bonding interactions for the core this compound scaffold.

Functional Group
RolePotential Interaction Partners (in a Protein)

Analysis of the hydrogen bonding network is a cornerstone of rational drug design. By understanding the key hydrogen bonds that contribute to the potency and selectivity of this compound analogs, medicinal chemists can design new molecules with improved therapeutic profiles. This may involve introducing or modifying functional groups to enhance existing hydrogen bonds or to form new, favorable interactions with the target protein.

Molecular and Cellular Mechanism of Action Investigations of 7 Propoxyquinolin 3 Amine

In Vitro Biological Target Identification and Validation

There is no publicly available information regarding the in vitro biological targets of 7-Propoxyquinolin-3-amine. The following subsections, which typically detail the initial stages of drug discovery and mechanism of action studies, lack specific data for this compound.

Receptor Binding Assays and Affinity Profiling

No studies detailing receptor binding assays or affinity profiling for this compound have been published. Such assays are crucial for identifying which receptors the compound might bind to and with what affinity, providing initial clues about its potential pharmacological effects. G protein-coupled receptors (GPCRs) are a common target for quinoline-based molecules, but no binding data for this compound to any GPCR has been reported. nih.govnih.govwikipedia.org

Enzyme Inhibition/Activation Kinetics and Specificity

Similarly, there is a lack of published research on the effects of this compound on enzyme activity. While some quinoline (B57606) derivatives are known to be protein kinase inhibitors, specific kinetic data (such as Ki or IC50 values) for this compound against any particular enzyme are absent from the scientific literature. nih.govmedchemexpress.comwikipedia.org Future research directions suggested by some sources include screening against kinases like c-Met, VEGFR2, and ALK, but the results of such studies, if conducted, are not public. vulcanchem.com

Protein-Ligand Interaction Studies (e.g., SPR, ITC, DSF)

Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) are used to confirm and characterize the direct binding between a compound and its protein target. There are no published reports of such studies being performed with this compound.

High-Throughput Screening for Novel Biological Pathways

High-throughput screening (HTS) campaigns are often used to test a compound against a large number of biological targets or cellular pathways to uncover novel activities. Information regarding the inclusion of this compound in any HTS programs and their outcomes is not available.

Cellular Signaling Pathway Modulation by this compound

Given the absence of identified biological targets, it is unsurprising that there is no information on how this compound modulates cellular signaling pathways.

Activation/Inhibition of Intracellular Signaling Cascades

Research detailing the effects of this compound on specific intracellular signaling cascades, such as the MAPK or PI3K pathways commonly affected by kinase inhibitors, has not been published. nih.gov Consequently, its impact on cellular functions regulated by these pathways remains unknown.

Gene Expression and Proteomic Analysis in Cellular Models

No studies were identified that investigated the effects of this compound on global gene expression or proteomic profiles in any cellular model. Research in this area would typically involve techniques such as microarray analysis, RNA-sequencing (RNA-Seq), or mass spectrometry-based proteomics to understand how the compound alters cellular function at the molecular level.

Subcellular Localization and Trafficking Studies

There is currently no available information regarding the subcellular localization or trafficking of this compound within cells. Such studies, often employing fluorescence microscopy with labeled compounds or antibodies against potential targets, are crucial for identifying the specific cellular compartments where the compound exerts its effects.

Functional Cellular Assays and Phenotypic Changes in Model Systems (Non-Human)

Detailed functional studies focusing on the mechanistic aspects of how this compound induces phenotypic changes in non-human model systems are not present in the current body of scientific literature.

Cell Viability and Proliferation Assays (Mechanistic Focus)

While basic cell viability may be assessed in initial screenings, no in-depth mechanistic studies on how this compound affects cell viability and proliferation have been published. Such research would explore the underlying pathways, for instance, by examining effects on cell cycle progression or key proteins involved in cell growth.

Apoptosis and Necrosis Pathway Analysis

There are no specific studies dedicated to the analysis of apoptosis or necrosis pathways induced by this compound. Investigations in this area would typically measure the activation of caspases, changes in mitochondrial membrane potential, or the release of cell death markers to determine the precise mechanism of cell death.

Cellular Differentiation and Migration Studies

No research findings were available concerning the impact of this compound on cellular differentiation or migration processes. These studies would be essential to understand the compound's potential effects on developmental processes or on pathologies involving cell motility.

Preclinical Pharmacokinetic Pk and Biotransformation Research of 7 Propoxyquinolin 3 Amine

In Vitro ADME Profiling

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in vivo. These assays are designed to be rapid and cost-effective, allowing for the screening of numerous candidates to identify those with the most promising drug-like properties.

Metabolic Stability in Liver Microsomes and Hepatocytes (Species-Dependent)

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. It is assessed by incubating the compound with liver fractions, primarily microsomes or hepatocytes, from different species to identify potential metabolic liabilities and species-specific differences in metabolism. researchgate.net

Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes and are used to assess a compound's susceptibility to oxidative metabolism. srce.hr Hepatocytes, which are whole liver cells, contain both Phase I and Phase II enzymes (such as UDP-glucuronosyltransferases), offering a more comprehensive model of hepatic clearance. researchgate.netspringernature.com The rate of disappearance of the parent compound over time is measured to determine parameters like intrinsic clearance (CLint) and in vitro half-life (t½). srce.hr

Illustrative Research Findings:

While no specific data exists for 7-Propoxyquinolin-3-amine, studies on other quinoline (B57606) derivatives highlight the typical outcomes of these assays. For instance, a study on a series of quinoline 3-carboxamide derivatives showed that they were metabolized by CYP450 enzymes with generally low microsomal clearance, which predicted high in vivo exposure in mice. tandfonline.com In another example, the kinase inhibitors gefitinib (B1684475) and erlotinib, which feature quinazoline (B50416) and aniline (B41778) moieties, were shown to be metabolized primarily by CYP3A4, with other enzymes like CYP1A2 and CYP2D6 also contributing. aacrjournals.org The in vitro clearance data for these compounds helped explain the differences observed in their clinical pharmacokinetic profiles. aacrjournals.org

Table 1: Illustrative Metabolic Stability Data for Representative Kinase Inhibitors

CompoundSystemSpeciesIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)Primary Metabolizing Enzymes
Gefitinib Liver MicrosomesHumanHighShortCYP3A4, CYP2D6, CYP1A1
Erlotinib Liver MicrosomesHumanModerateModerateCYP3A4, CYP1A2
Lapatinib Liver MicrosomesHumanLowLongCYP3A4, CYP3A5
Sorafenib (B1663141) Liver MicrosomesHumanHighShortCYP3A4

This table presents illustrative data for well-characterized kinase inhibitors to demonstrate typical metabolic stability results. The data is not representative of this compound.

Plasma Protein Binding Characteristics and Dynamics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. iiarjournals.org Only the unbound (free) fraction of a drug is pharmacologically active and available to diffuse into tissues and be eliminated. nih.gov High plasma protein binding can limit drug efficacy and distribution, acting as a reservoir and prolonging the drug's half-life. nih.govoaepublish.com This parameter is typically determined using methods like equilibrium dialysis or ultrafiltration. iiarjournals.org

Illustrative Research Findings:

Specific plasma protein binding data for this compound is unavailable. However, related molecules, particularly kinase inhibitors, often exhibit high plasma protein binding. For example, sorafenib is extensively bound to human plasma proteins (>99.5%), primarily to albumin. nih.gov Similarly, sunitinib (B231) binds strongly to both human (95%) and rat (99%) plasma proteins. iiarjournals.org The basic nature of this compound, due to its amine group, suggests it may bind to acidic proteins like AAG, in addition to albumin. nih.gov

Table 2: Illustrative Plasma Protein Binding Data for Various Kinase Inhibitors

CompoundSpecies% BoundPrimary Binding Protein
Sorafenib Human>99.5%Albumin
Sunitinib Human~95%Albumin, AAG
Lapatinib Human>99%Albumin, AAG
Gefitinib Human~90%Albumin, AAG

This table contains example data for known kinase inhibitors and is for illustrative purposes only. It does not reflect the properties of this compound.

Membrane Permeability and Efflux Transporter Interactions (e.g., Caco-2, MDCK assays)

A drug's ability to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. In vitro models using cell lines like Caco-2 (human colon adenocarcinoma) or Madin-Darby Canine Kidney (MDCK) cells are widely used to predict intestinal permeability. nih.gov These cells form a monolayer that mimics the intestinal barrier, allowing for the measurement of a compound's apparent permeability coefficient (Papp). oup.com

These assays can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps drugs out of cells, thereby reducing absorption. nih.gov This is determined by comparing the Papp value in the absorptive (apical to basolateral) and secretive (basolateral to apical) directions. A high efflux ratio (Papp B-A / Papp A-B) suggests active efflux. nih.gov

Illustrative Research Findings:

There is no published data on the membrane permeability of this compound. A study investigating various heterocyclic drugs found that many showed high Caco-2 permeability, consistent with good oral absorption predictions. nih.gov For the mutagen PhIP, which has a heterocyclic amine structure, the apparent permeability (Papp) was high, but it was also identified as a substrate for efflux pumps, as evidenced by a basolateral to apical flux that was 3.6 times greater than the apical to basolateral influx. oup.com

Table 3: Illustrative Caco-2 Permeability Data for Representative Compounds

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability ClassificationP-gp Substrate
Metoprolol 25.0<2HighNo
Atenolol 0.2<2LowNo
Verapamil 15.0>3HighYes
Domperidone 0.5>5LowYes

This table provides example data for standard reference compounds to illustrate the outcomes of a Caco-2 permeability assay. The data is not specific to this compound.

In Vivo Pharmacokinetic Assessment in Preclinical Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies in animal models (e.g., mice, rats, dogs) to understand their pharmacokinetic profile in a whole organism. These studies are crucial for predicting human pharmacokinetics and for designing safe and effective clinical trials. nih.gov

Absorption and Oral Bioavailability Determination

After oral administration, blood samples are collected over time to determine the plasma concentration-time profile of the drug. Key parameters calculated include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC). nih.gov

Oral bioavailability (F%) is a measure of the fraction of an orally administered dose that reaches systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration, where absorption is 100%. koreascience.kr

Illustrative Research Findings:

While in vivo pharmacokinetic data for this compound is not available, studies on similar compounds provide insight. A study on the quinoline derivative DWQ-013 in rats reported an oral bioavailability of 56.0%. koreascience.kr The kinase inhibitor gefitinib, a quinazoline, showed high plasma clearance and extensive distribution in rats and dogs. nih.govtandfonline.com Another kinase inhibitor, lapatinib, demonstrated dose-proportional increases in plasma concentrations and its absorption was significantly enhanced when administered with food. nih.gov

Table 4: Illustrative Pharmacokinetic Parameters of Gefitinib in Rats and Dogs Following a Single Oral Dose

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (F%)
Rat (Male) 102504.02,50025%
Dog (Male) 54502.53,20030%

This table presents example pharmacokinetic data for the kinase inhibitor Gefitinib to illustrate typical results from in vivo studies. This data is not representative of this compound. Data is synthesized from literature for illustrative purposes. nih.govtandfonline.com

Distribution Patterns in Tissues and Organs via Quantitative Bioanalysis

Understanding how a drug distributes into various tissues and organs is critical for assessing its potential to reach the target site of action and to identify potential sites of toxicity. nih.govmdpi.com Following administration of the compound to animals, tissues are collected at various time points, and drug concentrations are quantified using methods like LC-MS/MS. plos.org This allows for the determination of tissue-to-plasma concentration ratios, providing a picture of the drug's distribution profile.

Illustrative Research Findings:

No tissue distribution data has been published for this compound. For the quinolone DWQ-013, the highest concentrations were found in the liver, kidney, and lung after administration to mice. koreascience.kr Studies with the kinase inhibitor ceralasertib in mice showed rapid and extensive distribution to most tissues, with the notable exception of the brain and spinal cord. nih.gov Similarly, the MEK inhibitor trametinib (B1684009) was widely distributed to the skin, liver, and gastrointestinal tract in mice. snmjournals.org

Table 5: Illustrative Tissue Distribution of a Representative Kinase Inhibitor (Trametinib) in Mice at 6 Hours Post-Dose

TissueTissue Concentration (ng/g)Tissue-to-Plasma Ratio
Liver 1,50015.0
Lungs 8008.0
Kidney 6506.5
Spleen 4504.5
Heart 3003.0
Brain 200.2
Tumor 5005.0

This table provides hypothetical yet representative data based on published studies of kinase inhibitors like trametinib to illustrate tissue distribution findings. snmjournals.org It does not represent data for this compound.

Elimination Half-Life and Excretion Pathways

The elimination half-life (t½) of a compound is a critical pharmacokinetic parameter representing the time required for its concentration in the body to be reduced by half. This parameter is instrumental in determining dosing intervals and predicting the time to reach steady-state concentrations. For most drugs, elimination follows first-order kinetics, meaning the rate of elimination is proportional to the drug's plasma concentration. After approximately 4 to 5 half-lives, a drug is considered to be effectively eliminated from the body.

Preclinical studies in animal models, such as rats or monkeys, are essential to estimate the human half-life. While specific data for this compound is not available, these studies would involve administering the compound and collecting serial blood samples to measure its concentration over time.

Excretion pathways are the routes through which a compound and its metabolites are removed from the body. The primary routes are renal (urine) and hepatobiliary (feces). The physicochemical properties of this compound, such as its moderate lipophilicity conferred by the propoxy group and the presence of a polar amine group, suggest that both renal and fecal excretion are likely. vulcanchem.com The parent compound might be excreted unchanged to some extent, but it is more probable that it is first metabolized into more water-soluble derivatives to facilitate elimination. ontosight.ai

Hypothetical Elimination Half-Life of this compound in Preclinical Species

Species Route of Administration Dose (mg/kg) Elimination Half-Life (t½) (hours) Primary Excretion Route
Mouse Intravenous 5 2.5 ± 0.4 Renal/Fecal
Rat Oral 10 4.1 ± 0.7 Renal/Fecal
Monkey Intravenous 5 6.8 ± 1.2 Fecal

Note: The data in this table is hypothetical and for illustrative purposes only.

Metabolite Identification and Biotransformation Pathway Elucidation

Biotransformation is the process by which the body chemically modifies xenobiotics, like this compound, primarily in the liver. This process typically involves two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups), often mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. ontosight.aiaacrjournals.org

Structural Characterization of Major and Minor Metabolites

For this compound, several metabolic transformations can be predicted based on its chemical structure, which includes a quinoline core, a propoxy side chain, and an amine group. vulcanchem.com

Likely metabolic pathways include:

O-depropylation: Cleavage of the propoxy group to form 7-hydroxyquinolin-3-amine. This is a common metabolic pathway for alkoxy-containing compounds. nih.gov

Hydroxylation: Addition of a hydroxyl group to the quinoline ring or the propyl side chain. Aromatic hydroxylation is a frequent Phase I reaction catalyzed by CYP enzymes. nih.gov

N-oxidation or N-acetylation: Modification of the 3-amino group. Arylamines are known to undergo N-hydroxylation, a key activation step for some compounds, or acetylation. nih.gov

Glucuronidation and Sulfation: The hydroxylated or N-oxidized metabolites can undergo Phase II conjugation with glucuronic acid or sulfate (B86663) to form highly water-soluble metabolites for excretion. ontosight.ainih.gov

The identification of these metabolites would be achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the structures of metabolites from biological samples (e.g., urine, plasma, feces). nih.gov

Hypothetical Metabolites of this compound

Metabolite Proposed Structure Metabolic Pathway Classification
M1 7-Hydroxyquinolin-3-amine O-depropylation (Phase I) Major
M2 This compound-N-oxide N-oxidation (Phase I) Minor
M3 7-(Hydroxypropoxy)quinolin-3-amine Aliphatic Hydroxylation (Phase I) Minor
M4 7-Hydroxyquinolin-3-amine glucuronide O-depropylation & Glucuronidation (Phase I & II) Major
M5 This compound sulfamate N-sulfation (Phase II) Minor

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Cytochrome P450 and Other Metabolic Enzymes Involved

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most drugs. wikipedia.orgmdpi.com The specific CYP isoforms responsible for metabolizing a new chemical entity are identified through in vitro experiments using human liver microsomes or recombinant human CYP enzymes.

Given that this compound is a heterocyclic amine, it is plausible that enzymes from the CYP1A and CYP3A subfamilies are involved in its metabolism. nih.gov Specifically, CYP1A2 is known to play a prominent role in the activation of many arylamines and heterocyclic amines. nih.gov CYP3A4, the most abundant CYP enzyme in the human liver, is responsible for the metabolism of over 50% of clinical drugs and is a likely candidate for the metabolism of this compound, particularly for processes like O-dealkylation. nih.govwikipedia.org

In vitro studies would typically assess the rate of metabolite formation in the presence of specific CYP isoforms and the effect of known chemical inhibitors for each isoform to pinpoint the key enzymes involved.

Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound

CYP Isoform Metabolic Reaction Relative Contribution (%)
CYP3A4 O-depropylation, Ring Hydroxylation ~55%
CYP1A2 N-oxidation, Ring Hydroxylation ~30%
CYP2D6 Minor pathways ~10%
Other CYPs Minor pathways ~5%

Note: The data in this table is hypothetical and for illustrative purposes only.

Assessment of Metabolite Biological Activity (if applicable)

Once metabolites are identified and synthesized, it is crucial to assess their biological activity. This is because metabolites can be inactive, retain the activity of the parent compound, or possess different, sometimes toxic, effects. For a therapeutic candidate, it is important to determine if a major metabolite contributes to the efficacy or to potential off-target effects.

If this compound were developed as an inhibitor of a specific protein target (e.g., a kinase), its major metabolites, such as 7-hydroxyquinolin-3-amine (M1), would be tested in the same biological assays. This ensures a comprehensive understanding of the compound's in vivo mechanism of action and safety profile. The biological activity of metabolites of quinoline derivatives can vary significantly with small structural changes. researchgate.netmdpi.com

Table of Compound Names Mentioned

Compound Name
This compound
Quinoline-3-amine
Propionaldehyde
7-Hydroxyquinolin-3-amine
This compound-N-oxide
7-(Hydroxypropoxy)quinolin-3-amine
7-Hydroxyquinolin-3-amine glucuronide

Computational Chemistry and Molecular Modeling Studies of 7 Propoxyquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of 7-Propoxyquinolin-3-amine. These methods, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution and its influence on the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Molecular OrbitalEnergy (eV)
HOMO -5.89
LUMO -1.23
Energy Gap (ΔE) 4.66

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational values for this compound were not available in the public domain at the time of this writing.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution on the surface of this compound. This map is invaluable for predicting how the molecule will interact with other molecules, particularly biological macromolecules like proteins. The EPS map highlights regions of positive (electron-deficient) and negative (electron-rich) potential. The nitrogen atom of the amine group and the quinoline (B57606) ring system typically exhibit negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amine group show positive potential, indicating their role as hydrogen bond donors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might bind to the active site of a target protein and the stability of this interaction over time.

Binding Affinity Prediction and Interaction Hotspots

Molecular docking simulations place the this compound molecule into the binding pocket of a target protein in various orientations and conformations to identify the most favorable binding mode. The binding affinity, often expressed as a docking score or binding energy, is calculated to quantify the strength of the interaction. These simulations also reveal key interaction hotspots, which are specific amino acid residues in the protein's active site that form crucial bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For instance, the amine group and the quinoline nitrogen are often predicted to form hydrogen bonds with polar residues in the binding pocket.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Kinase X-8.5Asp123, Lys45, Val98
Receptor Y-7.9Tyr201, Ser150, Leu210

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational values for this compound were not available in the public domain at the time of this writing.

Conformational Dynamics of this compound in Protein Pockets

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the this compound-protein complex. These simulations, which model the movement of atoms over time, provide insights into the stability of the binding pose and the conformational changes that both the ligand and the protein may undergo. MD simulations can confirm the stability of the interactions predicted by docking and reveal the flexibility of the propoxy chain and its role in adapting to the shape of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of quinoline derivatives including this compound, QSAR models can be developed to predict their inhibitory activity against a particular enzyme based on various molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Similarly, QSPR models can predict properties like solubility or metabolic stability. These models are powerful tools in medicinal chemistry for optimizing lead compounds and designing new molecules with improved activity and properties.

Development of Predictive Models for Biological Efficacy

There are no published predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically developed for the biological efficacy of this compound. The development of such models would require a dataset of structurally related compounds with measured biological activities, which does not appear to be available for this specific molecule.

Physicochemical Descriptors and Their Correlation with Activity

While theoretical physicochemical descriptors for this compound can be calculated using various software, there are no published studies that correlate these descriptors with any specific biological activity. Such a correlation is fundamental to understanding how the molecule's properties, like lipophilicity, electronic distribution, and size, influence its biological function.

Table 1: Calculated Physicochemical Descriptors for this compound (Theoretical)

DescriptorValue
Molecular Weight216.27 g/mol
LogP3.1
Topological Polar Surface Area38.91 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds4

Note: These values are based on computational predictions and have not been experimentally verified or correlated with biological activity in published literature.

Ligand-Based and Structure-Based Drug Design Strategies for Analogs

No literature has been found detailing either ligand-based or structure-based drug design strategies for the development of analogs of this compound. Such studies would involve techniques like pharmacophore modeling based on a set of active ligands or docking studies into the active site of a specific biological target, neither of which has been reported for this compound.

In Silico ADMET Prediction and Pharmacophore Modeling

There are no specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies or pharmacophore models for this compound available in the scientific literature. These computational tools are crucial in early-stage drug discovery to assess the potential pharmacokinetic and safety profile of a compound, but they have not been publicly applied to or reported for this compound.

Advanced Analytical Methodologies for Research on 7 Propoxyquinolin 3 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating a mixture into its individual components. For 7-Propoxyquinolin-3-amine, various chromatographic modes can be employed, each offering unique advantages for purity assessment, quantification, and specialized analyses.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the predominant technique for the routine analysis and quantification of this compound. The compound's aromatic quinoline (B57606) core provides strong UV absorbance, making UV detection highly effective, while its basic amine and moderately lipophilic propoxy group dictate the choice of column and mobile phase.

A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on hydrophobicity. A mobile phase consisting of an aqueous component and an organic solvent (e.g., acetonitrile) is used. An acidic modifier, such as formic acid or trifluoroacetic acid, is crucial for protonating the 3-amine group. This protonation ensures a single ionic species, preventing peak tailing and resulting in sharp, symmetrical peaks, which are essential for accurate quantification.

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition / Value
InstrumentHPLC System with Diode Array Detector (DAD)
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% (v/v) Formic Acid in Water
Mobile Phase BAcetonitrile (B52724)
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm and 330 nm
Injection Volume10 µL

Table 2: Representative HPLC Method Validation Data

Validation ParameterTypical ResultDescription
Linearity (R²)> 0.999Correlation coefficient over a concentration range (e.g., 1-100 µg/mL).
Accuracy (% Recovery)98.0% - 102.0%The closeness of test results to the true value, assessed by spike/recovery experiments.
Precision (% RSD)< 2.0%Relative Standard Deviation for replicate injections, measuring repeatability.
Limit of Detection (LOD)~0.05 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)~0.15 µg/mLThe lowest concentration that can be accurately and precisely quantified.

Due to its relatively high molecular weight and the presence of a polar primary amine, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). However, GC coupled with a detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is invaluable for two specific applications:

Analysis of Volatile Impurities: GC is the ideal method for detecting and quantifying residual solvents (e.g., propanol, toluene) or volatile starting materials (e.g., precursors to the quinoline ring) that may be present in the final synthesized product.

Analysis via Derivatization: To make the compound amenable to GC analysis, the polar amine group can be chemically modified in a process called derivatization. Reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amine with non-polar trimethylsilyl (B98337) (TMS) groups. This derivatization increases volatility and thermal stability, allowing for separation on a standard GC capillary column.

Table 3: Potential Volatile Impurities Analyzed by Headspace GC-MS

Potential ImpurityChemical ClassRationale for Analysis
PropanolSolvent / ReagentCould be a residual solvent from synthesis of the propoxy group.
TolueneSolventCommon solvent used in organic synthesis.
3-Nitro-7-propoxyquinolineSynthetic PrecursorA potential starting material for the synthesis of the amine via reduction.

While this compound itself is an achiral molecule (it does not have a stereocenter), Supercritical Fluid Chromatography (SFC) is the premier technique for analyzing chiral derivatives or related chiral compounds. If the compound were to be used as a scaffold for creating new chiral molecules, SFC would be essential for separating the resulting enantiomers.

SFC utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic co-solvent like methanol. This mobile phase has low viscosity and high diffusivity, leading to fast and highly efficient separations. The key to chiral SFC is the use of a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts stereoselectively with the enantiomers, causing them to elute at different times.

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a powerful complementary technique to HPLC. In its most common mode, Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-size ratio of the analytes.

The 3-amine group of this compound is readily protonated in an acidic buffer (e.g., pH < 4), forming a cation. When a high voltage is applied across a fused-silica capillary filled with this buffer, the positively charged molecule migrates towards the cathode. Its electrophoretic mobility, and thus its migration time, is distinct, allowing for excellent separation from neutral impurities or other charged species. CE is particularly useful for analyzing small sample volumes and for resolving closely related impurities that may be difficult to separate by HPLC.

Table 4: Typical Capillary Electrophoresis Method Parameters

ParameterCondition / Value
InstrumentCE system with UV-Vis or DAD detector
CapillaryFused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE)50 mM Phosphate buffer, pH 2.5
Applied Voltage+25 kV
Temperature25 °C
InjectionHydrodynamic injection (50 mbar for 5 s)
Detection254 nm

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Spectroscopic and Spectrometric Characterization of this compound and Its Derivatives

While chromatography separates components, spectroscopy and spectrometry are used to elucidate their molecular structure and confirm their identity.

High-Resolution Mass Spectrometry (HRMS), performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is indispensable for the structural confirmation of this compound.

Accurate Mass Determination: HRMS provides a mass measurement with extremely high precision (typically to within 5 parts per million). This allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₂H₁₄N₂O), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated and compared to the experimentally measured value, providing definitive confirmation of its identity.

Elemental Formula: C₁₂H₁₄N₂O

Monoisotopic Mass: 202.11061 Da

Theoretical Exact Mass of [M+H]⁺: 203.11822 Da

An experimental mass of 203.1180 Da (a deviation of -1.1 ppm) would strongly support the assigned structure.

Metabolite Identification: In drug discovery and metabolism studies, HRMS is a powerful tool for identifying metabolites. When this compound is incubated with metabolic systems (e.g., liver microsomes), HRMS can detect new molecular species. By comparing the accurate masses of these new peaks to the parent compound, the metabolic transformation can be deduced. Common metabolic pathways for a molecule like this include oxidation (hydroxylation), dealkylation, and conjugation (acetylation). Tandem mass spectrometry (MS/MS) can further confirm the metabolite structure by fragmenting the molecule and identifying the specific site of modification.

Table 5: Predicted Metabolites of this compound and Their Expected Masses

Metabolic TransformationChange in FormulaPredicted Exact Mass of Metabolite [M+H]⁺ (Da)
Aromatic Hydroxylation+O219.11317
O-Depropylation-C₃H₆161.07127
N-Acetylation+C₂H₂O245.12883
Propoxy Chain Hydroxylation+O219.11317

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR experiments are crucial for definitive assignments, especially for complex heterocyclic systems like quinolines. acs.orgipb.pt

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule.

¹H-¹H COSY experiments reveal proton-proton couplings, allowing for the mapping of adjacent protons within the quinoline ring and the propoxy chain. researchgate.net For instance, the correlation between H-2 and H-4 in the pyridine (B92270) ring fragment can be established, as can the sequential couplings within the propoxy group (-O-CH₂-CH₂-CH₃). acs.org

¹H-¹³C HSQC spectra correlate directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

¹H-¹³C HMBC experiments are vital as they show correlations between protons and carbons over two to three bonds. nih.gov This is particularly useful for assigning quaternary carbons (like C-3, C-4a, C-7, and C-8a) by observing their long-range couplings to nearby protons. For example, the protons of the propoxy group (H-1') would show an HMBC correlation to the C-7 carbon of the quinoline ring.

Solid-State NMR (ssNMR) Spectroscopy: For analyzing the compound in its solid form, ssNMR provides insights into the molecular structure and packing that are not accessible in solution. mdpi.com ¹³C and ¹⁵N ssNMR are particularly powerful for nitrogen-containing heterocycles. iucr.orgumh.es Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. mdpi.comiucr.org ssNMR can distinguish between different polymorphs or co-crystal forms by detecting subtle changes in chemical shifts that arise from different crystal lattice environments. mdpi.com ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," which is highly effective for distinguishing between heterocyclic isomers by identifying carbons directly bonded to nitrogen. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous quinoline structures. Actual shifts may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.5~145
3-~130
4~7.8~128
5~7.6~120
6~7.1~115
7-~160
8~7.3~105
4a-~148
8a-~140
NH₂~4.5 (broad)-
-OCH₂- (C1')~4.0 (t)~70
-CH₂- (C2')~1.8 (sextet)~22
-CH₃ (C3')~1.0 (t)~10

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound.

FTIR Spectroscopy measures the absorption of infrared radiation, making it particularly sensitive to polar bonds. gatewayanalytical.comlabmanager.com Key expected absorptions for this compound would include N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic quinoline ring and aliphatic propoxy chain (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring system (1500-1650 cm⁻¹), and the characteristic C-O-C asymmetric and symmetric stretching of the propoxy ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹, respectively). spectroscopyonline.com

Raman Spectroscopy relies on the inelastic scattering of monochromatic light and is highly sensitive to non-polar, symmetric bonds. gatewayanalytical.com It is excellent for analyzing the homo-nuclear bonds of the aromatic ring system (C=C stretches). gatewayanalytical.com Raman spectroscopy can provide a clear fingerprint of the quinoline core and is less prone to interference from water, which can be an advantage over FTIR in certain sample preparations. gatewayanalytical.com

The combination of both techniques provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional moieties. labmanager.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FTIR Peak (cm⁻¹)Expected Raman Peak (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500 (medium, two bands)3300 - 3500 (weak)
Aromatic C-HC-H Stretch3000 - 3100 (medium)3000 - 3100 (strong)
Aliphatic C-HC-H Stretch2850 - 2970 (strong)2850 - 2970 (strong)
Quinoline RingC=C and C=N Stretch1500 - 1650 (strong)1500 - 1650 (very strong)
Ether (C-O-C)Asymmetric Stretch1220 - 1270 (strong)1220 - 1270 (weak)
Amine (NH₂)N-H Bend (Scissoring)1590 - 1650 (medium)(weak/not observed)

UV-Visible and Fluorescence Spectroscopy for Concentration and Interaction Studies

UV-Visible and fluorescence spectroscopy are fundamental tools for quantifying the concentration of this compound and studying its interactions with other molecules.

UV-Visible Spectroscopy: Quinoline derivatives typically exhibit strong UV absorption due to π-π* and n-π* electronic transitions within the aromatic system. scielo.br The absorption spectrum of this compound is expected to show distinct bands, likely in the 270-400 nm range. dergipark.org.trmdpi.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for precise quantification in solution. This method is valuable for dissolution studies and for determining sample concentrations prior to other analyses. Studies on similar quinolines show absorption bands around 280-290 nm and a lower energy band around 350 nm. scielo.br

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. mdpi.com The amine and propoxy groups can modulate the fluorescence properties of the quinoline core. Fluorescence spectroscopy is significantly more sensitive than UV-Vis absorption, enabling the detection of much lower concentrations. The emission spectrum is typically a mirror image of the lowest energy absorption band. mdpi.com Changes in the fluorescence intensity or shifts in the emission wavelength (e.g., in response to pH changes or binding to a biological target like a protein or nucleic acid) can provide valuable information about the compound's local environment and its binding interactions. rsc.org

Table 3: Typical Photophysical Properties for Amino-Quinoline Derivatives

ParameterTechniqueTypical Wavelength Range (nm)Application
Absorption Maxima (λmax)UV-Visible~280-290 and ~350-370Quantification, Purity Check
Molar Extinction Coefficient (ε)UV-Visible&gt;10⁴ L mol⁻¹ cm⁻¹Concentration Determination
Excitation Wavelength (λex)Fluorescence~360-370Fluorescence-based Assays
Emission Wavelength (λem)Fluorescence~400-550Interaction Studies, Sensing

Bioanalytical Method Development for Biological Matrix Quantification (e.g., LC-MS/MS for PK Studies)

To understand the pharmacokinetic (PK) profile of this compound (i.e., its absorption, distribution, metabolism, and excretion), a robust and sensitive bioanalytical method is required to quantify it in complex biological matrices like blood plasma. sci-hub.seeuropa.eu Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govinnovareacademics.inmdpi.com

A typical LC-MS/MS method for this compound would involve:

Sample Preparation: Extraction of the analyte from the plasma matrix. This is commonly achieved by protein precipitation (PPT) with a solvent like acetonitrile, or by liquid-liquid extraction (LLE) to remove proteins and other interferences. mdpi.com An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and analysis. innovareacademics.in

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. researchgate.net A reverse-phase C18 column is typically used to separate the analyte from any remaining matrix components based on polarity.

Mass Spectrometric Detection: The analyte is ionized, usually by electrospray ionization (ESI) in positive mode, and detected by a triple quadrupole mass spectrometer. The instrument is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and provides excellent sensitivity, often reaching the low ng/mL or even pg/mL level. researchgate.net

The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters like linearity, accuracy, precision, selectivity, stability, and matrix effects to ensure reliable results for PK studies. europa.eu

Table 4: Example LC-MS/MS Parameters for Quantification of this compound in Plasma

ParameterDescription
Sample PreparationProtein precipitation with acetonitrile or Liquid-Liquid Extraction with ethyl acetate.
LC ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile PhaseGradient elution with water and acetonitrile, both containing 0.1% formic acid.
Ionization ModePositive Electrospray Ionization (ESI+).
MS DetectionSelected Reaction Monitoring (SRM).
SRM Transition (Analyte)m/z 203.1 → [Predicted fragment ion] (e.g., loss of propene, m/z 161.1).
SRM Transition (IS)Specific transition for the chosen internal standard.
Linear RangeTypically 0.5 - 1000 ng/mL. researchgate.net

X-ray Crystallography and Solid-State Characterization of this compound and its Co-crystals

Solid-State Characterization and Co-crystals: The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability. icdd.com Pharmaceutical co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) is combined with a neutral coformer in a specific stoichiometric ratio. biotech-asia.orgjaper.in Co-crystallization of this compound with pharmaceutically acceptable coformers (e.g., carboxylic acids) could be explored to create new solid forms with improved physicochemical properties. crystalpharmatech.com

Several techniques are used to characterize these solid forms:

Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint. It is used to identify new co-crystal phases, assess sample crystallinity, and distinguish between different polymorphs. japer.ingoogle.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion, and to detect phase transitions, which can indicate the formation of new crystalline forms like co-crystals or the presence of different polymorphs. japer.in

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for identifying solvates or hydrates by detecting weight loss upon heating.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 98.5°
Volume1045 ų
Z (molecules per unit cell)4
Calculated Density1.28 g/cm³

Emerging Research Directions and Future Perspectives for 7 Propoxyquinolin 3 Amine

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-target, one-drug" model is increasingly being supplemented by a more holistic view of drug action. nih.gov Systems biology and network pharmacology aim to understand how a drug interacts with a complex network of proteins and pathways within a biological system. nih.gov This approach is particularly relevant for compounds like those built on a quinoline (B57606) scaffold, which are known to interact with multiple biological targets. mdpi.com

For 7-Propoxyquinolin-3-amine, network pharmacology offers a powerful computational strategy to predict its potential biological effects before extensive laboratory testing. By analyzing its structural features—the quinoline ring, the propoxy group, and the amine substituent—algorithms can screen for potential binding affinities against vast databases of known protein structures. This can generate a hypothetical "interactome" for the compound, highlighting potential primary targets and off-target effects. For instance, such an analysis could predict interactions with various kinases, G-protein coupled receptors, or other enzyme families where quinoline derivatives have previously shown activity. vulcanchem.comcongresoseqt2022.es This in silico screening provides a roadmap for focused in vitro and in vivo testing, accelerating the identification of its therapeutic potential and mechanism of action. nih.gov

Application in Chemical Biology as a Molecular Probe

Molecular probes are essential tools in chemical biology, used to identify and study the function of specific proteins or pathways in their native cellular environment. nih.gov A well-designed probe must bind its target with high affinity and selectivity and typically contains a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, for detection. nih.gov

This compound possesses structural features that make it a candidate for development into a molecular probe. The primary amine group at the 3-position is a key functional handle. vulcanchem.com This amine can be readily modified through standard chemical reactions to attach various reporter groups without drastically altering the core scaffold that dictates biological binding. For example, fluorescent dyes could be conjugated to visualize the subcellular localization of its target, or biotin could be attached to facilitate pull-down assays for target identification and validation.

However, the development of this compound into a useful probe is contingent on identifying a specific and high-affinity biological target. Currently, its precise molecular targets are not well-defined. Future research would first need to establish its bioactivity and selectivity, after which it could be functionalized to create a powerful tool for studying the specific biological system it modulates. nih.gov

Potential as a Scaffold for Novel Compound Libraries in Drug Discovery Research

In modern drug discovery, the creation of compound libraries based on a central "scaffold" is a highly effective strategy for identifying new hit compounds. nih.gov A scaffold is a core molecular structure that can be systematically decorated with different functional groups to generate a diverse set of related molecules for high-throughput screening. targetmol.com

The this compound structure is a promising scaffold for combinatorial chemistry and library synthesis. nih.govnih.gov It offers multiple, chemically distinct points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. enamine.netdrughunter.com The primary amine is a versatile functional group that can participate in a wide array of chemical transformations, including amidation, sulfonylation, and reductive amination, to introduce a vast range of substituents. organic-chemistry.orglibretexts.org The propoxy group and the quinoline ring system itself provide further opportunities for modification. mdpi.comvulcanchem.com

The strategic diversification of this scaffold could lead to libraries of compounds with a wide range of properties, optimized for different therapeutic targets. bham.ac.uk

Table 1: Potential Diversification Points of the this compound Scaffold

Position/GroupType of ModificationPotential Chemical ReactionsDesired Outcome
3-Amine Acylation, Alkylation, SulfonylationAmide bond formation, Reductive amination, Reaction with sulfonyl chloridesExplore interactions with target, modify polarity and hydrogen bonding capacity. organic-chemistry.orglibretexts.org
7-Propoxy Chain Length/Isomer VariationEther synthesis with different alkyl halides (e.g., ethoxy, isopropoxy)Modulate lipophilicity, solubility, and metabolic stability. vulcanchem.com
Quinoline Ring Aromatic SubstitutionHalogenation, Nitration followed by reductionIntroduce new vectors for substitution, alter electronic properties of the ring system.

This systematic approach allows for the exploration of the chemical space around the core structure, increasing the probability of discovering compounds with desirable biological activity and drug-like properties. bham.ac.ukchemrxiv.org

Addressing Research Gaps and Unexplored Areas in the Study of this compound

Despite its potential, significant research gaps exist in the understanding of this compound. The primary unexplored area is its fundamental biological activity. Key questions that need to be addressed include:

Target Identification: What are the specific molecular targets of this compound? A broad screening against panels of common drug targets, such as kinases and GPCRs, is a necessary first step. vulcanchem.com

Mechanism of Action: Once a target is identified, how does the compound modulate its function? Does it act as an inhibitor, an activator, or an allosteric modulator?

Pharmacokinetic Profile: What are its ADME (Absorption, Distribution, Metabolism, and Excretion) properties? Understanding its solubility, cell permeability, metabolic stability, and potential for efflux is crucial for assessing its drug-likeness. drughunter.com

Structure-Activity Relationship (SAR): How do modifications to the scaffold (as described in section 8.3) affect its biological activity and properties? A systematic SAR study is needed to optimize the lead compound.

Addressing these fundamental questions through focused experimental work is essential to unlock any therapeutic potential this molecule may hold.

Broader Impact on Medicinal Chemistry and Pharmaceutical Sciences Beyond Specific Applications

The study of molecules like this compound contributes to the broader field of medicinal chemistry, even if the compound itself does not become a drug. The quinoline moiety is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs with diverse therapeutic actions. mdpi.com Similarly, the amine functional group is one of the most common motifs in pharmaceuticals, playing a critical role in a molecule's properties. drugdiscoverytrends.comlibretexts.org

Research into how the specific combination of a 7-propoxy group and a 3-amine substituent on a quinoline ring influences physicochemical properties (such as pKa, solubility, and lipophilicity) provides valuable data for the entire discipline. enamine.netdrughunter.com This knowledge helps medicinal chemists build more predictive models for designing future molecules. Understanding the structure-activity relationships of this scaffold can inform other drug discovery programs that utilize quinoline or related heterocyclic systems. Therefore, the investigation of this compound serves not only the goal of finding a single new drug but also enriches the fundamental knowledge base that underpins modern pharmaceutical science. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Propoxyquinolin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 7-position of quinoline with propoxy groups under reflux in aprotic solvents (e.g., CH₃CN) at 85°C for 10 hours, using catalysts like Pd(dba)₂ or BINAP for improved regioselectivity . Reaction yield depends on temperature, solvent polarity, and catalyst choice. Lower temperatures (0–40°C) may reduce side reactions, while higher temperatures (80–140°C) accelerate kinetics but risk decomposition. Yields for analogous quinoline derivatives range from 50% to 92% under optimized conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of ¹H/¹³C-NMR to confirm substitution patterns (e.g., propoxy group integration at δ 1.0–1.5 ppm for -CH₂CH₂CH₃) and HRMS for molecular ion validation. FT-IR identifies amine (-NH₂) stretches (~3350 cm⁻¹) and ether (C-O-C) bands (~1250 cm⁻¹). Crystallography or HPLC-PDA ensures purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow OSHA/GHS guidelines : wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders. Waste must be segregated in labeled containers and disposed via certified chemical waste services. Emergency protocols include rinsing skin/eyes with water for 15 minutes and consulting SDS for toxicity data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the propoxy chain (e.g., shorter/longer alkyl groups) and amine substituents.
  • Step 2 : Test in vitro bioactivity (e.g., IC₅₀ assays against target enzymes or cell lines). For example, anti-mycobacterial activity can be assessed via microplate Alamar Blue assay (MIC ≤ 2 µg/mL indicates high potency) .
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. How should researchers resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?

  • Methodological Answer :

  • Approach 1 : Replicate experiments with standardized protocols (e.g., identical cell lines, solvent controls).
  • Approach 2 : Perform meta-analysis of literature data to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability).
  • Approach 3 : Use mixed-methods analysis (qualitative + quantitative) to triangulate findings. For example, combine HPLC purity data with bioassays to rule out impurity-driven anomalies .

Q. What computational strategies predict the metabolic pathways of this compound?

  • Methodological Answer :

  • Tool : Use BKM/NN-based metabolic prediction software (e.g., ADMET Predictor™) with datasets like PISTACHIO or REAXYS.
  • Parameters : Focus on Phase I oxidation (e.g., propoxy chain hydroxylation via CYP3A4) and Phase II glucuronidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.